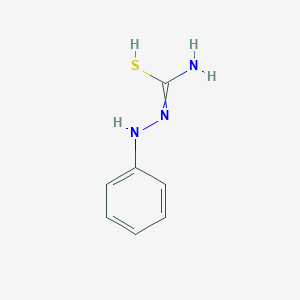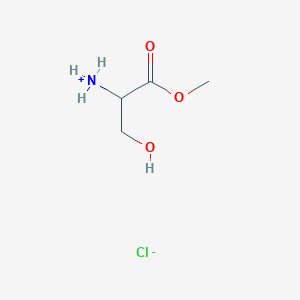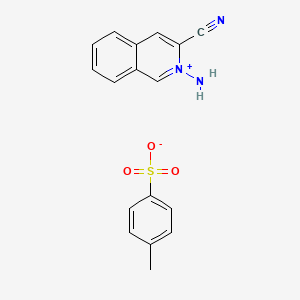
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of isoquinolinium derivatives This compound is characterized by the presence of an amino group, a cyano group, and a sulfonate group attached to an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with suitable reagents to introduce the amino and cyano groups. The sulfonation step is usually carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized isoquinolinium compounds.
Scientific Research Applications
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in binding to target molecules, while the sulfonate group enhances solubility and stability. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanoisoquinoline: Lacks the sulfonate group, resulting in different solubility and reactivity.
4-Methylbenzene-1-sulfonamide: Contains the sulfonate group but lacks the isoquinoline ring system.
3-Cyanoisoquinoline: Similar structure but without the amino and sulfonate groups.
Uniqueness
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonate group enhances its solubility in aqueous solutions, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
2-aminoisoquinolin-2-ium-3-carbonitrile;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N3.C7H8O3S/c11-6-10-5-8-3-1-2-4-9(8)7-13(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7H,12H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKRZTJMBGXCOH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C2C=[N+](C(=CC2=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
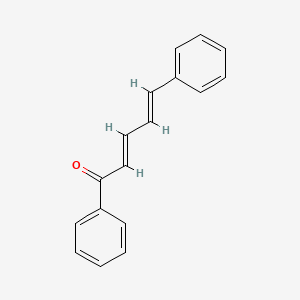
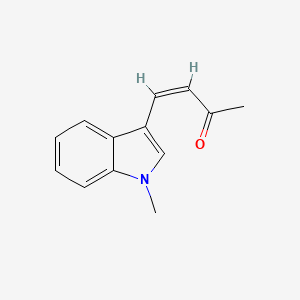
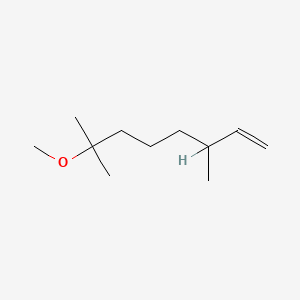
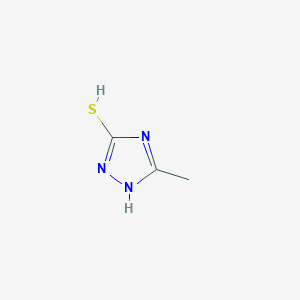
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)
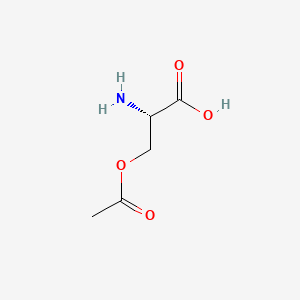
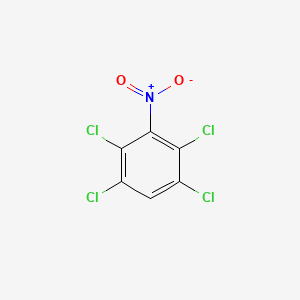
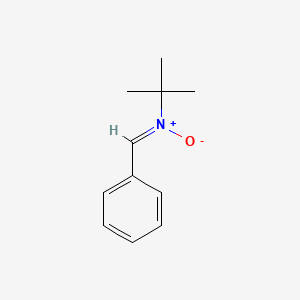
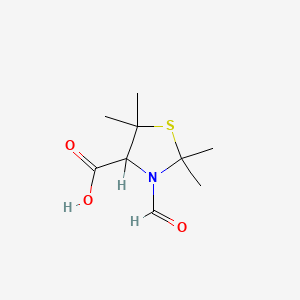
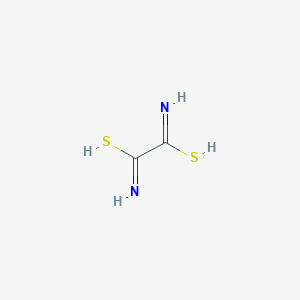
![9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one](/img/structure/B7766854.png)

